molecular formula C49H56O23 B12105607 4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)

4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)

Cat. No.: B12105607
M. Wt: 1013.0 g/mol
InChI Key: QRFUTUDDVRHMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI) is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Functional Group Modifications: Introduction of acetyloxy, methoxy, and other functional groups through reactions such as acetylation, methylation, and glycosylation.

    Glycosylation: The attachment of sugar moieties (glucopyranosyl and mannopyranosyl) is often done using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and butenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the benzopyran core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the attached functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

    Catalysis: Studied for its role in catalytic reactions due to its complex structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Antioxidant Activity: Evaluated for its ability to scavenge free radicals and protect against oxidative stress.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

    Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include:

    Inhibition of Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure and known for their antioxidant and anti-inflammatory properties.

    Coumarins: Another class of benzopyran derivatives with anticoagulant and antimicrobial activities.

    Isoflavones: Found in plants and studied for their estrogenic and anticancer effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups and glycosylation patterns, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxychromen-7-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFUTUDDVRHMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H56O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.